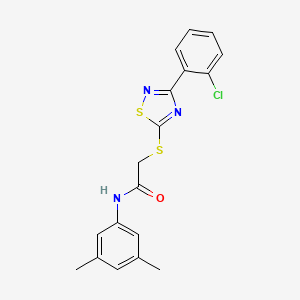
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3,5-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C18H16ClN3OS2 and its molecular weight is 389.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazoles are known to exhibit a wide range of pharmacological properties including anticancer, antibacterial, antifungal, and anti-inflammatory activities. This article delves into the biological activity of this specific compound, supported by data tables and relevant research findings.
Structural Characteristics
The structural formula of the compound can be represented as follows:
This structure incorporates a thiadiazole moiety , which is crucial for its biological interactions. The presence of a 2-chlorophenyl group and an N-(3,5-dimethylphenyl) acetamide functional group enhances its potential for specific interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Thiadiazole Ring : Reaction of thiosemicarbazide with a chlorophenyl derivative.
- Thioether Formation : The thiadiazole derivative is reacted with an appropriate thiol.
- Acetamide Formation : The final product is obtained by reacting the thioether with acetic anhydride.
This multi-step synthesis allows for the introduction of various substituents that can modulate biological activity.
Anticancer Activity
Research has shown that derivatives of thiadiazoles exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that similar compounds inhibited the growth of breast cancer cells (MCF-7) with IC50 values ranging from 0.28μg/mL to 9.6μM depending on structural modifications .
- The mechanism often involves cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
Antibacterial and Antifungal Activity
Thiadiazole derivatives have also been reported to possess antibacterial and antifungal properties:
- Compounds with similar structures have shown effectiveness against various bacterial strains, including resistant strains .
- The presence of the thiadiazole ring is critical for these activities due to its ability to interact with microbial enzymes.
Anti-inflammatory Properties
Thiadiazole compounds have been investigated for their anti-inflammatory effects:
- Studies indicate that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
- Receptor Interaction : It may also bind to receptors involved in inflammatory responses or microbial resistance mechanisms.
Data Summary
Case Studies
- Anticancer Efficacy : A study evaluating the anticancer potential of related thiadiazole derivatives found that modifications significantly enhanced cytotoxicity against MCF-7 cells compared to standard chemotherapy agents .
- Antibacterial Activity : Another investigation into the antibacterial properties revealed that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as new therapeutic agents .
Propiedades
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS2/c1-11-7-12(2)9-13(8-11)20-16(23)10-24-18-21-17(22-25-18)14-5-3-4-6-15(14)19/h3-9H,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRYETWCVWENGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













